1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone
Overview
Description
1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone is a chemical compound belonging to the pyrazole family. It is characterized by a tert-butyl group attached to the nitrogen atom of the pyrazole ring, a hydroxy group at the fourth position, and an ethanone group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone typically involves the reaction of tert-butylhydrazine with an appropriate diketone or ketoester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 1-(1-tert-Butyl-4-oxo-1H-pyrazol-3-yl)ethanone.
Reduction: 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and ethanone groups play crucial roles in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
- 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-5-yl)ethanone
- 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)propanone
- 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)butanone
Comparison: 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, as well as varying biological activities .
Biological Activity
1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone, a member of the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 182.22 g/mol
- CAS Number : 1197815-66-9
The compound features a tert-butyl group, a hydroxy group at the fourth position of the pyrazole ring, and an ethanone group at the third position. Its structural characteristics suggest potential interactions with various biological targets due to the presence of functional groups conducive to hydrogen bonding and other non-covalent interactions .
Synthesis
Synthesis typically involves reacting tert-butylhydrazine with diketones or ketoesters under basic conditions (e.g., sodium hydroxide or potassium carbonate) in organic solvents like ethanol or methanol. The synthesis can be optimized for yield and purity through recrystallization or chromatography techniques.
Anticancer Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. For instance:
- Cytotoxicity : Initial screenings have shown that compounds similar to this pyrazole derivative can inhibit growth in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 2.43 to 14.65 μM .
- Mechanism of Action : The compound may function as a microtubule-destabilizing agent, disrupting normal cell division processes. In apoptosis studies, certain derivatives have been shown to enhance caspase-3 activity significantly, indicating their potential to induce programmed cell death in cancer cells .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. It can bind to active sites of specific enzymes, blocking substrate access and thereby inhibiting their activity. This property is particularly relevant in the context of therapeutic applications targeting metabolic pathways in cancer and other diseases .
Case Studies and Research Findings
Several studies have investigated the biological efficacy of pyrazole derivatives:
- Study on Microtubule Assembly :
- Apoptosis Induction :
Summary Table of Biological Activities
Activity Type | Cell Line | IC | Mechanism |
---|---|---|---|
Cytotoxicity | MDA-MB-231 | 2.43 - 7.84 μM | Growth inhibition |
Cytotoxicity | HepG2 | 4.98 - 14.65 μM | Growth inhibition |
Microtubule Destabilization | Various | 20 μM | Inhibition of assembly |
Apoptosis Induction | MDA-MB-231 | 1 μM (morphological change), 10 μM (caspase activation) | Induction of programmed cell death |
Properties
IUPAC Name |
1-(1-tert-butyl-4-hydroxypyrazol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(12)8-7(13)5-11(10-8)9(2,3)4/h5,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYVLCUXMUSTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694995 | |
Record name | 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197815-66-9 | |
Record name | 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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